molecular formula C16H21NO5S B12208888 methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate

methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate

Cat. No.: B12208888
M. Wt: 339.4 g/mol
InChI Key: CQOZAWQPQBWJAL-UHFFFAOYSA-N
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Description

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methylphenyl group, and a glycinate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The subsequent steps involve the acylation of the dioxidotetrahydrothiophene with 4-methylphenylacetyl chloride in the presence of a base like pyridine. Finally, the glycinate moiety is introduced through a nucleophilic substitution reaction using methyl glycinate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glycinate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl glycinate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted glycinate derivatives.

Scientific Research Applications

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxidotetrahydrothiophen-3-yl)-acetic acid naphthalen-2-yl ester
  • Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Uniqueness

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate stands out due to its combination of a dioxidotetrahydrothiophene ring and a methylphenylacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-[2-(4-methylphenyl)acetyl]amino]acetate

InChI

InChI=1S/C16H21NO5S/c1-12-3-5-13(6-4-12)9-15(18)17(10-16(19)22-2)14-7-8-23(20,21)11-14/h3-6,14H,7-11H2,1-2H3

InChI Key

CQOZAWQPQBWJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC(=O)OC)C2CCS(=O)(=O)C2

Origin of Product

United States

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